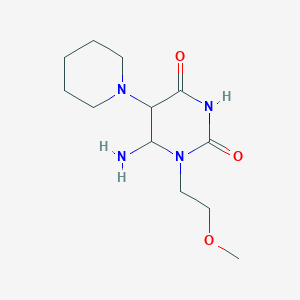
6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione
Descripción general
Descripción
The compound “6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione” is a chemical compound with the molecular formula C7H11N3O3 . It is used only for research and development under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.18 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Recent Advances in Dopamine D2 Receptor Ligands
Dopamine plays a significant role in the central and peripheral nervous system, influencing various neuropsychiatric disorders. Research has identified specific pharmacophores with high affinity for D2 receptors, critical in treating schizophrenia, Parkinson's disease, depression, and anxiety. This highlights the importance of structural design in developing therapeutic agents targeting dopamine receptors, which could relate to the structural considerations for compounds like "6-Amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione" in neuropsychiatric disorder treatment (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions provides insights into the chemical properties and reactivity of compounds containing piperidine, which is relevant for understanding the chemical behavior of "this compound." These reactions are foundational in synthesizing various pharmacologically active compounds, indicating the compound's potential versatility in drug development (Pietra & Vitali, 1972).
Development of Analytical Methods for Drug Compounds
The development of specific and sensitive analytical methods for drug compounds, as exemplified by the study of linagliptin, underlines the importance of analytical chemistry in drug development and quality control. This research aspect may inform methods for analyzing "this compound" in pharmaceutical formulations (Rode & Tajne, 2021).
Synthesis and Biological Activities of Curcumin Derivatives
The exploration of curcumin derivatives for improved medicinal and biological properties demonstrates the broader context of modifying natural compounds for enhanced efficacy and specificity. This research area might be relevant for understanding how structural modifications to compounds similar to "this compound" can enhance their biological activities and therapeutic potential (Omidi & Kakanejadifard, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
6-amino-1-(2-methoxyethyl)-5-piperidin-1-yl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-19-8-7-16-10(13)9(11(17)14-12(16)18)15-5-3-2-4-6-15/h9-10H,2-8,13H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOOXRRANSJXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C(=O)NC1=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)
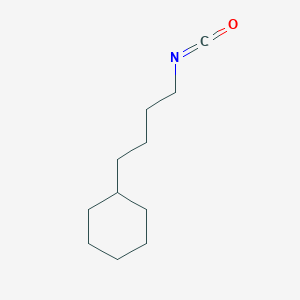
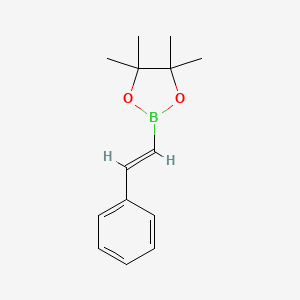
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)
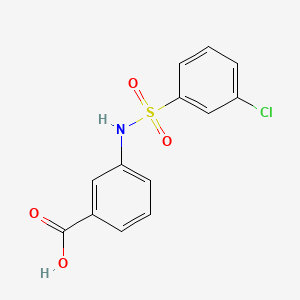


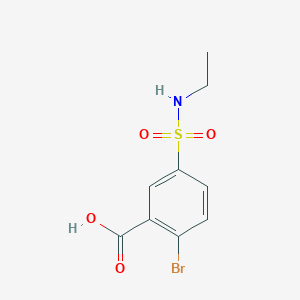
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)
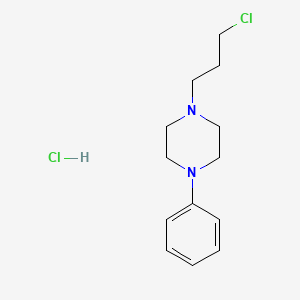
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3430005.png)

